molecular formula C15H16N2O4 B2591182 3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034431-03-1

3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2591182
CAS No.: 2034431-03-1
M. Wt: 288.303
InChI Key: XZAOMHFOJZWRNG-UHFFFAOYSA-N
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Description

3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is a chemical compound offered for research and development purposes. This product contains a 2,4-oxazolidinedione scaffold, a five-membered heterocyclic ring known for its significant relevance in medicinal chemistry . The 2,4-oxazolidinedione core structure has historically served as a key pharmacophore in various therapeutic areas . Oxazolidinone derivatives are recognized for their ability to act as bioisosteres for groups like carbamates and amides, which can influence a compound's ability to form hydrogen bonds and its metabolic stability . The specific structural features of this compound, including the pyrrolidine subunit and the 2-methylbenzoyl moiety, make it a valuable intermediate for researchers exploring new biologically active molecules. This chemical is provided exclusively for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-10-4-2-3-5-12(10)14(19)16-7-6-11(8-16)17-13(18)9-21-15(17)20/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAOMHFOJZWRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of functionalized acyclic substrates. For instance, the formation of pyrrolidin-2-ones can be achieved through the amination and cyclization of acyclic precursors . Additionally, the oxidation of pyrrolidine derivatives and ring expansion of β-lactams or cyclopropylamides are also viable methods .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application, but typically involve the use of robust and scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism by which 3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets. The pyrrolidine ring and oxazolidine ring contribute to the compound’s ability to bind to proteins and enzymes, influencing various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparisons

Substituent Variations
  • Target Compound: Substituents: 2-Methylbenzoyl group on pyrrolidine, oxazolidine-2,4-dione core. Molecular Formula: Estimated as C₁₈H₁₈N₂O₄ (based on analogs like BF13942).
  • Vinclozolin (3-(3,5-Dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione): Substituents: 3,5-Dichlorophenyl and methyl/vinyl groups. Molecular Formula: C₁₂H₉Cl₂NO₃. Key Features: The dichlorophenyl group confers strong electrophilic character, critical for fungicidal activity. The vinyl group may influence metabolic stability .
  • BF13942 (3-[1-(Naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione):

    • Substituents : Naphthalene-1-carbonyl group.
    • Molecular Formula : C₁₈H₁₆N₂O₄.
    • Key Features : The naphthalene system increases lipophilicity and steric hindrance compared to the target compound’s 2-methylbenzoyl group .
  • YA1 (1-Benzyl-3,3-dimethyl-5-methylenepyrrolidin-2,4-dione):

    • Substituents : Benzyl and dimethyl groups.
    • Key Features : Lacks the oxazolidine-2,4-dione core but serves as a precursor for spiroisoxazoline derivatives (YA2/YA3), highlighting the synthetic versatility of pyrrolidine-diones .
Conformational Analysis
  • Dihedral Angles : In vinclozolin, the dihedral angle between the oxazolidine ring and phenyl ring is 77.55°, influencing its planar vs. puckered conformation . The target compound’s 2-methylbenzoyl-pyrrolidine substitution likely alters this angle, affecting binding to biological targets.
  • Hydrogen Bonding : Compounds like 3-[(Hydroxy)(4-isopropoxy-2-methoxyphenyl)methylene]-1-isopropylpyrrolidine-2,4-dione exhibit intramolecular hydrogen bonding (O–H⋯O), which stabilizes specific conformations and enhances solubility .

Physicochemical Properties

Compound Molecular Weight logP* (Estimated) Solubility
Target Compound ~326.35 2.8–3.5 Low (lipophilic)
Vinclozolin 286.11 3.1 Moderate
BF13942 324.33 3.9 Very low
3-[(Hydroxy)(4-isopropoxy-2-methoxy-phenyl)methylene]-1-isopropylpyrrolidine-2,4-dione 347.37 2.5 Moderate (H-bonding)

*logP values estimated using substituent contributions.

Q & A

Q. What are the key synthetic routes for 3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the functionalization of the pyrrolidine ring. A common approach includes:

Acylation of pyrrolidine: Reacting pyrrolidine with 2-methylbenzoyl chloride under basic conditions (e.g., triethylamine) to form the 1-(2-methylbenzoyl)pyrrolidine intermediate .

Oxazolidine-dione formation: Condensation of the intermediate with a carbonyl source (e.g., phosgene or triphosgene) in the presence of a base (e.g., NaHCO₃) to form the oxazolidine-2,4-dione core .

  • Optimization Tips:
  • Temperature: Maintain 0–5°C during acylation to avoid side reactions.
  • pH Control: Use buffered conditions (pH 7–8) during cyclization to stabilize intermediates.
  • Purification: Column chromatography with ethyl acetate/hexane (3:7) yields >90% purity .

Q. How can researchers characterize the structural features of this compound?

  • Methodological Answer: Employ a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the pyrrolidine and oxazolidine-dione moieties. Key signals include δ 4.2–4.5 ppm (pyrrolidine CH₂ adjacent to carbonyl) and δ 170–175 ppm (oxazolidine-dione carbonyl carbons) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray Crystallography: Resolve stereochemistry and confirm substituent orientation in solid-state structures .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer: Start with target-agnostic assays:
  • Enzyme Inhibition Screening: Test against kinases (e.g., MAPK) or proteases (e.g., MMP-9) using fluorogenic substrates. IC₅₀ values <10 µM warrant further study .
  • Cytotoxicity Assays: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7). Normalize results to positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacological profile?

  • Methodological Answer: Focus on modifying functional groups to enhance potency and selectivity:
  • Pyrrolidine Substitutions: Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-methylbenzoyl moiety to improve metabolic stability. Analogues with -NO₂ showed 3-fold higher half-life in hepatic microsomes .
  • Oxazolidine-dione Modifications: Replace the 4-dione oxygen with sulfur to enhance membrane permeability (logP increased by 0.5 units in thio-oxazolidine analogues) .
  • SAR Table:
ModificationBioactivity ChangeKey Reference
2-Methylbenzoyl → 3-FluorobenzoylIC₅₀ ↓ 40% (kinase inhibition)
Pyrrolidine N-methylationSolubility ↑ 2× (pH 7.4)

Q. What computational strategies can predict interactions between this compound and biological targets?

  • Methodological Answer: Use in silico approaches to prioritize experimental testing:
  • Molecular Docking: AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets. Prioritize poses with ΔG < -8 kcal/mol .
  • MD Simulations: GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes (RMSD <2 Å indicates stable binding) .
  • ADMET Prediction: SwissADME or pkCSM to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition risk) .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Methodological Answer: Address variability through standardized protocols:
  • Assay Reproducibility: Use identical cell lines (e.g., ATCC-validated HeLa) and control compounds across labs.
  • Data Normalization: Express IC₅₀ values relative to a shared reference inhibitor (e.g., staurosporine for kinases) .
  • Meta-Analysis: Apply statistical tools (e.g., Forest plots) to aggregate data from ≥3 independent studies, adjusting for batch effects .

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